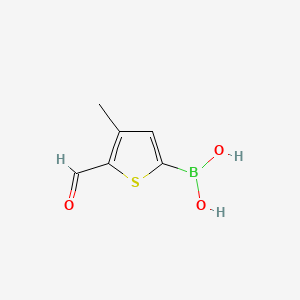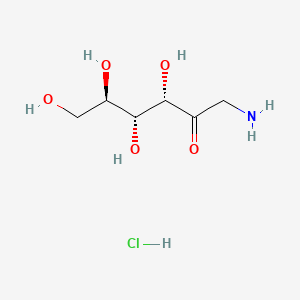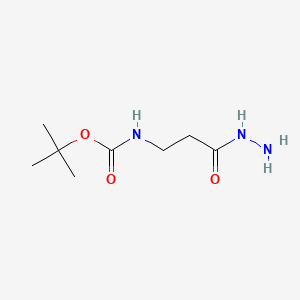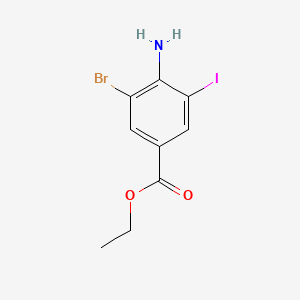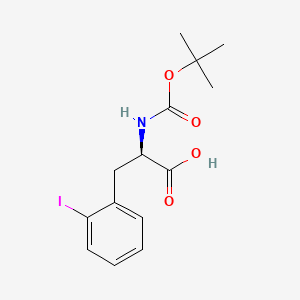
2-Aminooxazole-5-carboxylic acid
Overview
Description
2-Aminooxazole-5-carboxylic acid is a chemical compound with the molecular formula C4H4N2O3 . It has a molecular weight of 128.09 g/mol . The IUPAC name for this compound is 2-amino-1,3-oxazole-5-carboxylic acid . The InChI code for this compound is 1S/C4H4N2O3/c5-4-6-1-2 (9-4)3 (7)8/h1H, (H2,5,6) (H,7,8) .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring, which contains a nitrogen atom at position 3 and an oxygen atom at position 1 . The compound also contains an amino group at position 2 and a carboxylic acid group at position 5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 128.09 g/mol, a computed XLogP3-AA of -0.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 89.4 Ų .
Scientific Research Applications
Molecular Cocrystals : 2-Aminooxazole-5-carboxylic acid is studied for its ability to form molecular cocrystals with other compounds, such as 2-amino-5-chlorobenzooxazole, providing insights into hydrogen-bonding associations and spatial differences between carboxylic acids and aminooxazoles (Lynch, Singh, & Parsons, 2000).
Synthesis of Biologically Active Compounds : It is used in the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule suitable for preparing biologically active compounds based on the triazole scaffold, overcoming issues like the Dimroth rearrangement (Ferrini et al., 2015).
Crystal Structure Analysis : The crystal structure of ethyl 2-aminooxazole-5-carboxylate has been analyzed, showing planar sheets connected by hydrogen bonding, contributing to our understanding of molecular interactions (Kennedy, Khalaf, Suckling, & Waigh, 2001).
Macrolactonization Protocol : this compound plays a role in a novel macrolactonization protocol, acting as an internal activator of C-terminal carboxylic acids for synthesizing cyclodepsipeptides, useful in pharmaceutical and biochemical applications (Bughin, Zhao, Bienaymé, & Zhu, 2006).
Microwave-Assisted Synthesis : Its preparation and rearrangement into 5-aminooxazole-4-carboxylates has been optimized through a microwave-assisted procedure, demonstrating its utility in rapid and efficient synthesis processes (Nolt, Smiley, Varga, McClain, Wolkenberg, & Lindsley, 2006).
properties
IUPAC Name |
2-amino-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLIMPSBPUNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674707 | |
| Record name | 2-Amino-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881637-11-2 | |
| Record name | 2-Amino-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminooxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


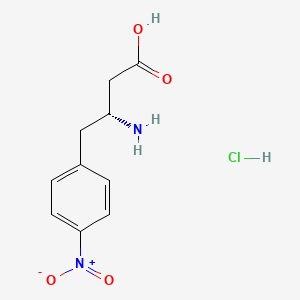

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)
